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molecular formula C12H14 B8400210 9-Methyl-6,7-dihydro-5H-benzocycloheptene

9-Methyl-6,7-dihydro-5H-benzocycloheptene

Cat. No. B8400210
M. Wt: 158.24 g/mol
InChI Key: RCEOPVKCVUKPJJ-UHFFFAOYSA-N
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Patent
US05254561

Procedure details

Following the procedure of Example 1, step 2, 26.65 g (0.151 mol) of 5-hydroxy-5-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene in 300 ml of toluene was reacted with 0.30 g of p-toluenesulphonic acid monohydrate. Vacuum distillation yielded 19.17 g (80%) of the title product as a colourless oil, b.p. 62°-65° C./1.0 mm of Hg. NMR δ(CDCl3) 1.81 (2H, q, J=7.1 Hz), 2.07 (2H, m), 2.09 (3H, s), 2.56 (2H, t, J=6.9 Hz), 6.97 (1H, m), 7.14-7.26 (4H, m).
Quantity
26.65 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:13])[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][CH2:5][CH2:4][CH2:3]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:13][C:2]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[CH2:6][CH2:5][CH2:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26.65 g
Type
reactant
Smiles
OC1(CCCCC2=C1C=CC=C2)C
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1=CCCCC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 19.17 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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